An In-depth Technical Guide to Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
An In-depth Technical Guide to Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
CAS Number: 314725-14-9
Authored by: A Senior Application Scientist
Introduction
Methyl 4-hydroxy-1-benzothiophene-6-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of the benzothiophene scaffold, this compound serves as a crucial intermediate in the synthesis of complex bioactive molecules. The benzothiophene core is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This guide provides a comprehensive overview of Methyl 4-hydroxy-1-benzothiophene-6-carboxylate, including its chemical properties, synthesis strategies, spectroscopic characterization, and its applications in drug discovery, with a particular focus on its role as a precursor to high-value pharmaceutical compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 314725-14-9 | [4] |
| Molecular Formula | C₁₀H₈O₃S | [4] |
| Molecular Weight | 208.23 g/mol | [4] |
| Appearance | White to yellow solid | |
| Purity | Typically >95% | [4] |
| Storage | Store in a refrigerator | [4] |
Synthesis Strategies
While a direct, one-pot synthesis for Methyl 4-hydroxy-1-benzothiophene-6-carboxylate is not extensively documented in publicly available literature, its synthesis can be approached through established methodologies for constructing the benzothiophene ring system, followed by functional group manipulations. A plausible and efficient synthetic approach involves the construction of a substituted benzothiophene core, which can then be elaborated to the target molecule. Such multi-step syntheses are common in the preparation of complex pharmaceutical intermediates.[5][6][7]
One of the most versatile methods for the synthesis of substituted thiophenes is the Gewald reaction, which involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base.[8] While typically used for 2-aminothiophenes, modifications of this approach can be envisioned for the synthesis of other substituted thiophenes.
A more direct and relevant synthetic lineage for this class of compounds is evident in the synthesis of the selective estrogen receptor modulator (SERM), Raloxifene.[5][9][10] The benzothiophene core of Raloxifene is often derived from precursors that are structurally related to Methyl 4-hydroxy-1-benzothiophene-6-carboxylate. For instance, the synthesis of Raloxifene has been reported to start from 6-methoxybenzothiophene derivatives.[5][7] This suggests a synthetic strategy for the target molecule that could involve the formation of a methoxy-substituted benzothiophene, followed by demethylation to reveal the hydroxyl group.
Illustrative Synthetic Pathway to a Raloxifene Precursor
The following workflow illustrates a general strategy for the synthesis of a key benzothiophene intermediate, highlighting the chemical transformations that are foundational to this area of medicinal chemistry.
Caption: A generalized synthetic pathway to a key benzothiophene intermediate for SERMs.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The aromatic region would likely display a set of coupled protons, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern on the benzothiophene core.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (a broad peak around 3300 cm⁻¹), the carbonyl group of the ester (a strong peak around 1700-1720 cm⁻¹), and C-O and C-S stretching vibrations, as well as aromatic C-H and C=C stretching bands.
Applications in Drug Discovery and Development
The benzothiophene scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][3] Derivatives of benzothiophene have been shown to possess a wide range of therapeutic properties, making them attractive targets for drug discovery programs.
Neuroprotective and Anti-inflammatory Potential
Research has demonstrated that various benzothiophene derivatives exhibit significant antioxidant and anti-inflammatory activities.[2][16][17] These properties are crucial for the development of therapeutic agents for neurodegenerative diseases and other inflammatory conditions. For instance, novel benzothiophene derivatives have been synthesized and evaluated as protective agents against cranial irradiation-induced neuroinflammation, showing promising results in preclinical models.[2][16] The structural features of Methyl 4-hydroxy-1-benzothiophene-6-carboxylate, including the phenolic hydroxyl group, suggest that it could serve as a valuable starting material for the synthesis of compounds with similar neuroprotective and anti-inflammatory profiles.
Core Scaffold for Targeted Therapies
As an intermediate, Methyl 4-hydroxy-1-benzothiophene-6-carboxylate provides a versatile platform for the construction of more complex molecules.[18] Its functional groups—the hydroxyl and the methyl ester—offer handles for further chemical modifications, allowing for the introduction of various pharmacophoric groups to modulate biological activity and target specificity. This makes it a valuable building block in the development of kinase inhibitors, receptor modulators, and other targeted therapies.[18]
Experimental Protocols
The following are generalized experimental protocols that are representative of the types of reactions used in the synthesis of benzothiophene derivatives. These should be adapted and optimized for the specific synthesis of Methyl 4-hydroxy-1-benzothiophene-6-carboxylate.
Protocol 1: Synthesis of a Benzothiophene Precursor via Cyclodehydration
This protocol describes a general method for the acid-catalyzed cyclization to form the benzothiophene ring, a key step in the synthesis of many benzothiophene-based pharmaceuticals.[6]
-
To a solution of the precursor arylthio ketone (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzothiophene derivative.
Protocol 2: Demethylation of a Methoxy-substituted Benzothiophene
This protocol outlines a common method for the cleavage of a methyl ether to yield a free hydroxyl group, a critical transformation for unmasking a key pharmacophoric feature.[6]
-
Dissolve the methoxy-substituted benzothiophene (1 equivalent) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (BBr₃, 1.5-3 equivalents) in dichloromethane dropwise.
-
Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Safety and Handling
Methyl 4-hydroxy-1-benzothiophene-6-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
Conclusion
Methyl 4-hydroxy-1-benzothiophene-6-carboxylate is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its benzothiophene core is a well-established pharmacophore in medicinal chemistry. A comprehensive understanding of its properties, synthesis, and potential applications, as outlined in this guide, is essential for researchers and scientists working in the field of drug discovery and development. The continued exploration of benzothiophene chemistry promises to yield novel therapeutic agents with improved efficacy and safety profiles.
References
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Royal Society of Chemistry. (2017). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Retrieved from [Link]
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New Drug Approvals. (2020). Raloxifene. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl benzo[b]thiophene-4-carboxylate. Retrieved from [Link]
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- Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110.
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- Google Patents. (2011). Process for the preparation of raloxifene hydrochloride.
- Zaher, N. H., et al. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539.
- Arkat USA, Inc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. ARKIVOC, 2003(xii), 8-17.
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PrepChem.com. (n.d.). Synthesis of 4-Phenylbenzo[b]thiophene-6-carboxylic acid. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-20.
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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